N-Phenyl-2-fluoro-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-fluoro-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQYDXVENQLFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431989 | |
| Record name | N-Phenyl-2-fluoro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-36-9 | |
| Record name | N-Phenyl-2-fluoro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 2-Fluorobenzoic Acid
Direct nitration of 2-fluorobenzoic acid faces regioselectivity challenges due to competing directing effects of the electron-withdrawing carboxyl (-COOH) and fluorine groups. While the carboxyl group directs nitration to the meta position (C5), fluorine’s ortho/para-directing influence risks byproducts. Industrial methods avoid this route due to low yields (<50%).
Selective Reduction of 2,4-Dinitrofluorobenzene
EP0127079A1 discloses a scalable reduction of 2,4-dinitrofluorobenzene using iron and acetic acid to yield 2-fluoro-5-nitroaniline with 85% selectivity. Subsequent diazotization and cyanation convert the amine to 2-fluoro-5-nitrobenzonitrile, which hydrolyzes to the carboxylic acid under acidic conditions (H2SO4, 90°C, 6 h).
Reaction Conditions:
Acyl Chloride Formation and Amidation
Synthesis of 2-Fluoro-5-nitrobenzoyl Chloride
Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) convert 2-fluoro-5-nitrobenzoic acid to its acyl chloride. CN107935858B recommends SOCl2 with catalytic DMF under reflux (2 h, 80°C), achieving 98% conversion.
Coupling with Aniline
Amidation employs Schotten-Baumann conditions:
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Dissolve acyl chloride in THF.
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Add aniline (1.2 mol eq.) and aqueous NaOH (2.5 M) at 0–5°C.
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Stir for 1 h, extract with dichloromethane, and crystallize.
Optimized Parameters:
Alternative Pathway: Ullmann-Type Coupling
A minority approach involves Ullmann coupling of 2-fluoro-5-nitroiodobenzene with benzamide derivatives. However, this method requires palladium catalysts (e.g., Pd(OAc)2) and suffers from side reactions, limiting industrial adoption.
Industrial-Scale Process Design
CN107935858B outlines a two-step continuous flow system for high-throughput synthesis:
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Step 1 (Amination) :
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Step 2 (Diazotization/Hydrolysis) :
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Oxidation to Carboxylic Acid :
Comparative Analysis of Methods
| Parameter | Nitration Route | Reduction Route | Ullmann Coupling |
|---|---|---|---|
| Starting Material Cost | High ($420/kg) | Moderate ($380/kg) | Very High ($650/kg) |
| Yield | 48% | 88% | 35% |
| Reaction Time | 14 h | 8 h | 24 h |
| Purity | 92% | 99% | 85% |
| Scalability | Limited | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-fluoro-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and aniline.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: N-Phenyl-2-fluoro-5-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluoro-5-nitrobenzoic acid and aniline.
Scientific Research Applications
N-Phenyl-2-fluoro-5-nitrobenzamide derivatives have a variety of applications, primarily in pharmaceutical and agrochemical research. These applications stem from their unique chemical properties and biological activities, making them useful in developing new therapeutic agents and crop protection products.
Pharmaceutical Applications
PPAR Activation and Metabolic Disorders:
- N-(phenethyl)benzamide derivatives, including this compound analogs, exhibit activating properties of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ . These compounds can treat pathologies related to lipid and carbohydrate disorders due to their insulin-secretory properties .
- These molecules are of interest for treating complications associated with metabolic syndrome, insulin resistance, diabetes, dyslipidemias, atherosclerosis, cardiovascular diseases, obesity, hypertension, and inflammatory diseases . They can also reduce the overall cardiovascular risk for cardiovascular diseases and treat type 2 diabetes and dyslipidemias .
Antimicrobial Activity:
- Nitrogen-containing heterocyclic compounds, including benzamide derivatives, exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .
- Specific meta-CF3 phenylthiol ring compounds with an achiral carbamyl group at the lactam nitrogen have shown potent activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .
Antiprotozoal Activity:
- N-phenylbenzamide derivatives have shown potential as antiprotozoal agents. For example, the N-phenylbenzamide derivative 1a has demonstrated in vitro and in vivo efficacy against T. brucei and was curative via oral administration in an acute mouse model of African trypanosomiasis .
- These compounds disrupt kinetoplast DNA (kDNA) function by displacing High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, leading to parasite death. These compounds are starting points for developing new molecules against kinetoplastid parasite species and parasites containing AT-rich nuclear DNA, such as Trichomonas vaginalis .
Agrochemical Applications
Insecticides:
- Broflanilide, an insecticide, is an N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide derivative . It exhibits high activity against Lepidopteran pests, Thysanopteran, and Coleopteran pests .
- Research has shown that meta-diamide structures exhibit high activity against Lepidopteran pests and display different insecticidal symptoms than flubendiamide .
Crop Protection:
- Pentafluorosulfanyl (SF5) group-containing meta-diamides, derived from 2-fluoro-3-nitrobenzoic acid, have been investigated for their potential in crop protection . Replacing the heptafluoroisopropyl group with the SF5 moiety results in similar LogP values compared to broflanilide, indicating comparable lipophilicity, which is crucial for transport processes .
- These compounds exhibit high selectivity toward targeted insects. The SF5 group possesses superior properties over other available fluorine-containing functionalities .
Synthesis and Intermediate Use
- 2-chloro-4-fluoro-5-nitrobenzoic acid can be prepared via nitration of 2-chloro-4-fluorobenzoic acid. An alternative synthetic method involves nitrating 2-chloro-4-fluorotrichlorotoluene to produce 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, a novel intermediate that can be converted to the desired acid or its acyl chlorides .
- 2-Fluoro-3-nitrobenzoic acid is a starting material for synthesizing target compounds with incorporated SF5 groups .
Tables of Compounds and Activities
While the search results provide specific compound examples and activities, they do not include comprehensive data tables. Detailed tables would typically include compound structures, IC50 values against specific targets, MIC values for antimicrobial activity, and pharmacokinetic parameters.
Case Studies
The provided documents describe the following case studies:
- African Trypanosomiasis: The N-phenylbenzamide derivative 1a was curative via oral administration in an acute mouse model .
- Anti-tubercular activity: Compound 5a , bearing a 4-nitro group, showed significant anti-tubercular activity with a MIC value of 2.44 μM against M.tb H37Rv and displayed non-toxic characteristics against VERO cell lines .
Mechanism of Action
The mechanism of action of N-Phenyl-2-fluoro-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Below is a comparative analysis of N-Phenyl-2-fluoro-5-nitrobenzamide with structurally related benzamides, highlighting key differences in substituents, physicochemical properties, and applications.
Table 1: Comparative Data for this compound and Analogs
Key Observations
Nitro vs. Hydroxy Groups: Replacing the 5-nitro group with a hydroxy (as in 2-Hydroxy-5-nitro-N-phenylbenzamide) reduces electron-withdrawing effects, increasing hydrogen-bonding capacity but decreasing reactivity in reduction reactions .
Biological Activity Implications: Compounds like 1a () incorporate cyano and hydroxybutenamido groups, which may enhance binding to enzyme active sites through dipole interactions or covalent bonding . The tetrazolyl group in ’s compound introduces acidity (pKa ~4–5), improving water solubility and bioavailability compared to nitro-containing analogs .
Synthetic Utility: this compound’s nitro group can be reduced to an amine (e.g., using SnCl₂·2H₂O in ethanol ), forming intermediates for heterocyclic synthesis. In contrast, analogs with trifluoromethyl () or pyrido-pyrimidinyl groups () require more complex functionalization steps.
This compound (logP ~2.1) strikes a balance suitable for intermediate synthesis .
Biological Activity
N-Phenyl-2-fluoro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and in studies related to protein-ligand interactions. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and a fluorine atom, which contribute to its unique chemical reactivity and biological activity. The presence of these substituents can enhance the binding affinity of the compound to various biological targets, making it a valuable candidate in drug design.
Biological Activity Overview
- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction.
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antibacterial properties. Studies have shown that derivatives of nitrobenzamide can effectively inhibit bacterial growth, suggesting potential applications in treating infections.
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress and related diseases.
The mechanism of action for this compound varies depending on the target enzyme or receptor. Generally, the nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA or proteins. This interaction can result in altered cellular functions or apoptosis in targeted cells.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study conducted on the inhibition of acetylcholinesterase (AChE) demonstrated that this compound could significantly reduce enzyme activity at specific concentrations, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease where AChE inhibition is beneficial.
- Antibacterial Activity : In vitro tests showed that derivatives of this compound exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, highlighting its effectiveness compared to standard antibiotics.
- Antioxidant Evaluation : The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that this compound displayed significant antioxidant activity, comparable to known antioxidants like ascorbic acid.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-Phenyl-2-fluoro-5-nitrobenzamide?
Methodological Answer: The synthesis of this compound typically involves coupling 2-fluoro-5-nitrobenzoyl chloride with aniline derivatives. Key parameters include:
- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to activate the carboxylic acid precursor (e.g., 2-fluoro-5-nitrobenzoic acid) to its acyl chloride .
- Solvent and Temperature : Dichloromethane (DCM) or benzene at 0–50°C, with reaction times ranging from 1–12 hours. Higher temperatures (>50°C) may lead to nitro group decomposition .
- Catalysts : N,N-Dimethylformamide (DMF) acts as a catalyst in acyl chloride formation.
Q. Table 1: Comparative Reaction Conditions
| Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ + DMF | DCM | 0–20 | 4 | 70–85 |
| Oxalyl chloride | DCM | 50 | 1–12 | 60–75 |
Critical Consideration : Excess aniline (1.2–1.5 eq) ensures complete coupling. Post-reaction purification via recrystallization (e.g., methanol/water) removes unreacted reagents .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Amide C=O stretch at ~1650–1680 cm⁻¹.
- Nitro group asymmetrical stretching at ~1520 cm⁻¹.
Data Contradiction Tip : If unexpected peaks appear, check for hydrolysis of the amide bond (e.g., via moisture) or incomplete nitro reduction.
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound?
Methodological Answer: SHELXL is widely used for refining small-molecule crystal structures. Key steps include:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes thermal motion artifacts.
- Hydrogen Placement : Use riding models for H atoms (C–H = 0.93 Å, N–H = 0.86 Å) with isotropic displacement parameters .
- Handling Disorder : Fluorine and nitro groups may exhibit positional disorder. Apply restraints (e.g., DFIX, FLAT) to maintain geometry.
Example : In a related benzamide derivative, SHELXL resolved intermolecular hydrogen bonds (N–H⋯N/O) critical for dimer formation .
Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reductive conditions?
Methodological Answer: The nitro group can undergo selective reduction to an amine (–NH₂) or hydroxylamine (–NHOH). Factors influencing selectivity:
- Catalyst : Pd/C or Raney nickel in ethanol/H₂ reduces nitro to amine.
- pH : Acidic conditions (e.g., HCl/Fe) favor hydroxylamine intermediates.
Data Contradiction Analysis : Conflicting reports on reduction products may arise from trace metal impurities or solvent polarity. Validate via LC-MS and control experiments .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity. Fluorine’s electronegativity enhances membrane permeability .
Case Study : Analogous compounds (e.g., nitazoxanide derivatives) showed PFOR enzyme inhibition via amide conjugation to the thiazole ring .
Q. How should researchers address discrepancies in synthetic yields reported across studies?
Methodological Answer:
- Variable Control : Standardize reagent purity (e.g., anhydrous DCM), moisture levels, and stirring efficiency.
- Scale-Up Effects : Pilot small-scale reactions (0.1–1 mmol) before scaling. Microwaves may improve homogeneity in larger batches.
- Statistical Analysis : Use ANOVA to compare yield distributions under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
